![molecular formula C8H10N2O2 B13665169 3-Ethoxyisonicotinamide](/img/structure/B13665169.png)
3-Ethoxyisonicotinamide
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Overview
Description
3-Ethoxyisonicotinamide is an organic compound derived from isonicotinic acid It features an ethoxy group attached to the third carbon of the pyridine ring and an amide group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxyisonicotinamide typically involves the reaction of 3-ethoxypyridine with isonicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxyisonicotinamide undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in substitution reactions.
Major Products:
Oxidation: Formation of 3-ethoxyisonicotinic acid.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxyisonicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of enzyme interactions and protein binding.
Industry: Used in the synthesis of materials with specific properties, such as polymers and co-crystals.
Mechanism of Action
The mechanism of action of 3-Ethoxyisonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy group and amide functionality allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Isonicotinamide: An isomer with the amide group at the fourth position.
Nicotinamide: An isomer with the amide group at the third position.
3-Ethoxypyridine: Lacks the amide group but has the ethoxy group at the third position.
Uniqueness: 3-Ethoxyisonicotinamide is unique due to the presence of both the ethoxy group and the amide group, which confer specific chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C8H10N2O2 |
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Molecular Weight |
166.18 g/mol |
IUPAC Name |
3-ethoxypyridine-4-carboxamide |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-7-5-10-4-3-6(7)8(9)11/h3-5H,2H2,1H3,(H2,9,11) |
InChI Key |
LFOYUCYFMJRAON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CN=C1)C(=O)N |
Origin of Product |
United States |
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